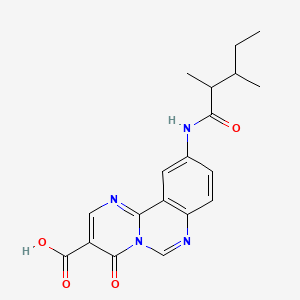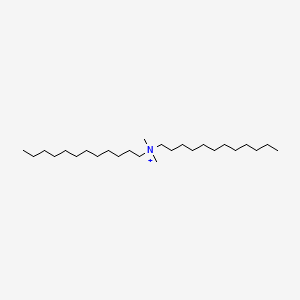
Didodecyldimethylammonium
Overview
Description
Didodecyldimethylammonium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various applications, including as a disinfectant, in pharmaceuticals, and in the preparation of nanoparticles. The compound is characterized by its two long alkyl chains, which contribute to its amphiphilic nature, making it effective in reducing surface tension and forming micelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecyldimethylammonium can be synthesized through the quaternization of dimethylamine with dodecyl bromide. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The reaction can be represented as follows:
(CH3)2NH+2C12H25Br→(C12H25)2N(CH3)2Br
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Didodecyldimethylammonium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions, acetate ions, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: While not common, any oxidation or reduction reactions would require strong oxidizing or reducing agents under controlled conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be this compound hydroxide.
Scientific Research Applications
Didodecyldimethylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the preparation of micellar solutions.
Biology: The compound is employed in the formulation of liposomes and vesicles for drug delivery systems.
Medicine: It serves as an antimicrobial agent in disinfectants and antiseptics.
Industry: this compound is used in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The primary mechanism of action of didodecyldimethylammonium involves the disruption of lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to insert into the lipid bilayer, causing destabilization and increased permeability. This leads to the leakage of intracellular contents and ultimately cell death. The molecular targets include the phospholipid components of the cell membrane.
Comparison with Similar Compounds
Didecyldimethylammonium chloride: Similar in structure but with shorter alkyl chains.
Benzalkonium chloride: Another quaternary ammonium compound with a benzyl group instead of long alkyl chains.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with a single long alkyl chain.
Uniqueness: Didodecyldimethylammonium is unique due to its double long alkyl chains, which enhance its surfactant properties and make it particularly effective in forming stable micelles and vesicles. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its wide range of applications in various fields.
Properties
IUPAC Name |
didodecyl(dimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2/h5-26H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJDHWMADUVRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3282-73-3 (bromide), 3401-74-9 (chloride) | |
| Record name | Didodecyldimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013146866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047223 | |
| Record name | Didodecyldimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13146-86-6 | |
| Record name | Didodecyldimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013146866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didodecyldimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


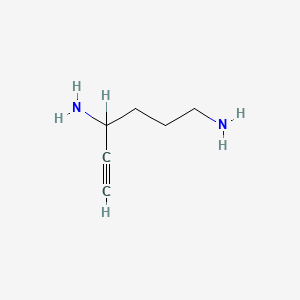
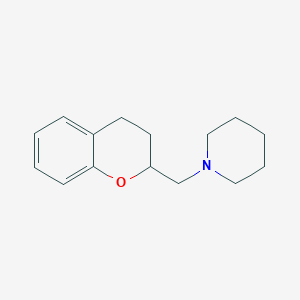
![[(3R,4R,5R)-2-[5-(4-Bromo-2,3-dioxobutyl)sulfanyl-1H-imidazo[2,1-f]purin-3-ium-3-yl]-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1216758.png)
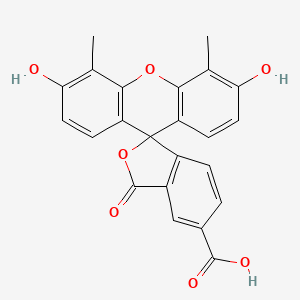
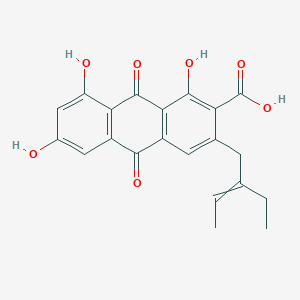
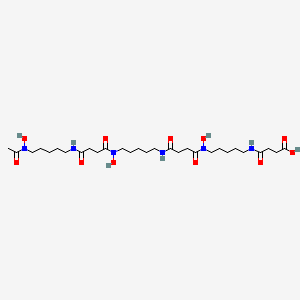
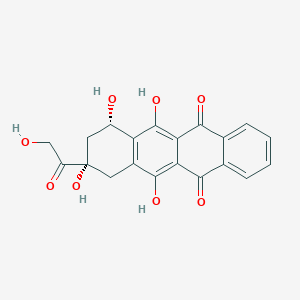
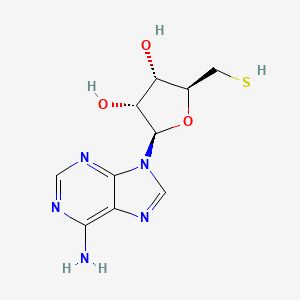
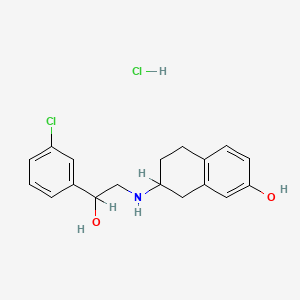


![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(oxirane-2-carbonylamino)pyrrole-2-carboxamide](/img/structure/B1216772.png)
